2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid
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Overview
Description
“2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid” is a derivative of naproxen, which is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs) . It was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .
Synthesis Analysis
The compound was synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds . An easy and handy synthetic procedure for amide synthesis is the N, N ′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .Chemical Reactions Analysis
The compound was synthesized via a reaction between 2,2-diphenylethan-1-amine and naproxen . The reaction involved the formation of an amide bond .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Applications
The compound has been explored for its utility in high-performance liquid chromatography (HPLC). It serves as a fluorogenic labeling agent for the HPLC of biologically important thiols such as glutathione, cysteine, and others, showing rapid and selective reactions to produce fluorescent adducts. This application is significant in pharmaceutical formulations for determining substances like L-cysteine and mesna (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
This compound is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its role in these synthesis pathways highlights its importance in pharmaceutical research and development (Xu & He, 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound, specifically benzimidazole derivatives, have been synthesized and shown to exhibit effective corrosion inhibition behavior for steel in acidic solutions. Their study provides insights into the mechanisms of corrosion inhibition, which is crucial for prolonging the life of metal structures (Rbaa et al., 2020).
Antimicrobial Applications
A derivative of this compound, specifically 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide, has been synthesized and evaluated for its in vitro antibacterial activity against gram-positive and gram-negative bacteria. This indicates its potential use in developing new antimicrobial agents (Mamatha, Babu, Mukkanti, & Pal, 2011).
Catalysis and Selectivity Engineering
The compound's derivative, 2-methoxynaphthalene, has been used in the production of naproxen. Studies on its catalytic methylation using greener agents like dimethyl carbonate, and examining the effects of different catalysts and operating parameters, contribute significantly to the development of more environmentally friendly and efficient industrial processes (Yadav & Salunke, 2013).
Future Directions
The compound and its derivatives have been screened in vitro for their antibacterial and antifungal activities . Some of the synthesized compounds showed significant antibacterial and antifungal activities . This suggests potential future directions in exploring the compound’s use in treating bacterial and fungal infections.
Properties
CAS No. |
94305-64-3 |
---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(6-methoxynaphthalen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-22-17-9-8-14-10-13(6-7-15(14)12-17)11-16-4-2-3-5-18(16)19(20)21/h2-10,12H,11H2,1H3,(H,20,21) |
InChI Key |
SONIGKHPDBMDOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3=CC=CC=C3C(=O)O |
Synonyms |
2-[(6-Methoxy-2-naphthalenyl)methyl]benzoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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